(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine
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Overview
Description
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a benzo[d][1,3]dioxole moiety fused to an isoxazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the methanamine group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. This can include the inhibition of enzymes or receptors that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as:
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanamine: This compound has an ethyl group instead of a methanamine group, which may result in different chemical and biological properties.
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)propanamine: This compound has a propyl group instead of a methanamine group, which can also affect its reactivity and activity.
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)butanamine: This compound has a butyl group instead of a methanamine group, leading to further variations in its properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOWSCWZZCYRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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